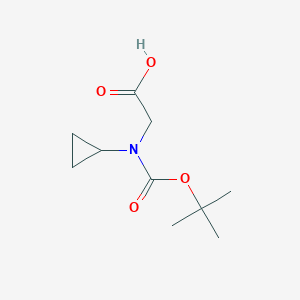
(2S,3S)-Benzyl 3-amino-2-methylpiperidine-1-carboxylate
Vue d'ensemble
Description
“(2S,3S)-Benzyl 3-amino-2-methylpiperidine-1-carboxylate”, also known as BAMPC, is a chemical compound that belongs to the class of piperidine derivatives. It has a molecular weight of 248.32 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H20N2O2/c1-11-13 (15)8-5-9-16 (11)14 (17)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10,15H2,1H3/t11-,13-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions and connectivity of all atoms. Physical And Chemical Properties Analysis
The compound is an oil at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Liquid-Liquid Extraction of Carboxylic Acids
The review by Sprakel and Schuur (2019) discusses advancements in solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids, highlighting the shift towards using ionic liquids and improvements in traditional amine-based systems. This is relevant for understanding how derivatives of carboxylic acids, such as the specified compound, could be used or produced in bio-based plastics and other industrial applications Sprakel & Schuur, 2019.
Pharmacological Evaluation of Benzofused Thiazole Derivatives
Raut et al. (2020) focus on synthesizing and evaluating benzofused thiazole derivatives for their antioxidant and anti-inflammatory activities. Although not directly addressing the compound , this study underscores the potential of structurally similar compounds in drug development for therapeutic applications Raut et al., 2020.
Supramolecular Chemistry Applications
Cantekin, de Greef, and Palmans (2012) explore the use of benzene-1,3,5-tricarboxamide (BTA) in supramolecular chemistry, noting its role in self-assembly and applications ranging from nanotechnology to biomedical fields. This highlights the utility of carboxamide derivatives in creating structured materials with potential for innovative uses Cantekin, de Greef, & Palmans, 2012.
Biocatalyst Inhibition by Carboxylic Acids
Jarboe, Royce, and Liu (2013) review how carboxylic acids, like those related to the compound , can inhibit microbial biocatalysts used in fermentative production processes. Understanding these inhibitory effects is crucial for developing more robust microbial strains for industrial biotechnology applications Jarboe, Royce, & Liu, 2013.
Novel Carboxylic Acid Bioisosteres
Horgan and O’ Sullivan (2021) delve into the development of carboxylic acid bioisosteres, which are used to overcome limitations such as toxicity and poor membrane permeability in drug molecules. This review could be relevant for understanding how structural modifications to carboxylic acids, akin to the specified compound, can enhance pharmacological profiles Horgan & O’ Sullivan, 2021.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with enzymes such as cathepsin b . Cathepsin B is a protease involved in protein degradation and has been implicated in several diseases when dysregulated.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment.
Propriétés
IUPAC Name |
benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-13(15)8-5-9-16(11)14(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10,15H2,1H3/t11-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLSXOAEXCBESC-AAEUAGOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]](/img/structure/B3180446.png)



![2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione](/img/structure/B3180480.png)
![1-Bromo-4-[bromo(phenyl)methyl]benzene](/img/structure/B3180487.png)


![2-Chloro-3-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B3180506.png)




